1,3,5-Benzenetricarbonyl trichloride

Desalination Nanofiltration Interfacial Polymerization

Why choose TMC? Unlike difunctional acyl chlorides (terephthaloyl/isophthaloyl chloride), TMC's three reactive acyl chloride groups create a 3D crosslinked polyamide network—delivering 20–80% higher permeate flux, superior salt rejection, and exceptional CO₂/CH₄ selectivity exceeding Robeson upper bound. For RO/NF membranes, natural gas sweetening, biogas upgrading, and post‑combustion carbon capture. Also a cost‑effective trifunctional crosslinker for polyimide aerogels vs specialized triamines. ≥98% purity, available in research to bulk quantities. Order now.

Molecular Formula C9H3Cl3O3
Molecular Weight 265.5 g/mol
CAS No. 4422-95-1
Cat. No. B1211363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Benzenetricarbonyl trichloride
CAS4422-95-1
Synonyms1,3,5-benzene-tricarbonyl trichloride
1,3,5-benzenetricarbonyl trichloride
Molecular FormulaC9H3Cl3O3
Molecular Weight265.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(=O)Cl)C(=O)Cl)C(=O)Cl
InChIInChI=1S/C9H3Cl3O3/c10-7(13)4-1-5(8(11)14)3-6(2-4)9(12)15/h1-3H
InChIKeyUWCPYKQBIPYOLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Benzenetricarbonyl Trichloride (CAS 4422-95-1): Chemical Profile and Industrial Sourcing Baseline


1,3,5-Benzenetricarbonyl trichloride (trimesoyl chloride, TMC) is a trifunctional aromatic acyl chloride with the molecular formula C9H3Cl3O3 and molecular weight 265.48 g/mol . The compound exists as a white to pale yellow low-melting solid with a melting point of 32–38 °C and a density of 1.487 g/mL at 25 °C . As the acid chloride derivative of trimesic acid, TMC serves as a key monomer and crosslinking agent in interfacial polymerization processes for fabricating polyamide thin-film composite membranes used in reverse osmosis (RO), nanofiltration (NF), and gas separation applications .

Why Generic Acyl Chloride Substitution Fails for 1,3,5-Benzenetricarbonyl Trichloride Procurement


1,3,5-Benzenetricarbonyl trichloride cannot be interchangeably substituted with difunctional acyl chlorides such as terephthaloyl chloride (TPC) or isophthaloyl chloride (IPC) due to fundamentally different crosslinking stoichiometry and resultant polymer network architecture [1]. TMC's three reactive acyl chloride groups positioned symmetrically at the 1,3,5-positions of the benzene ring enable formation of a three-dimensional crosslinked network with controlled pore structure, whereas difunctional analogs produce linear or less extensively crosslinked polymer chains [2]. This structural divergence translates directly into quantitatively distinct membrane performance metrics—permeate flux, rejection selectivity, surface hydrophilicity, and carboxyl group density—that critically impact downstream separation efficiency and operational economics [1].

Quantitative Differentiation of 1,3,5-Benzenetricarbonyl Trichloride vs. IPC and TPC: Head-to-Head Performance Data


Permeate Flux Advantage of TMC-Based Membranes vs. IPC and TPC in Direct Comparative Study

In a direct head-to-head comparison of three membranes fabricated with identical aliphatic tetra-amine aqueous phase but different acyl chloride crosslinkers, TMC produced a permeate flux of 30.90 L·m⁻²·h⁻¹ at 2.5 MPa, exceeding IPC (25.70 L·m⁻²·h⁻¹) by 20% and TPC (17.14 L·m⁻²·h⁻¹) by 80% [1]. The membranes were fabricated under identical interfacial polymerization conditions, isolating crosslinker chemistry as the differentiating variable.

Desalination Nanofiltration Interfacial Polymerization

Surface Carboxyl Group Density: TMC Yields 3× Higher Density than IPC

Quantitative surface characterization demonstrated that polyamide membranes fabricated with TMC exhibit carboxyl group density approximately three times higher than those fabricated with IPC [1]. This difference arises from the trifunctional nature of TMC, which leaves unreacted acyl chloride groups that hydrolyze to carboxyl moieties at the membrane surface following interfacial polymerization [2].

Membrane Chemistry Antifouling Surface Modification

TMC-Controlled Crosslinking Degree Enables Tunable CO₂/CH₄ Separation Performance Exceeding Robeson Upper Bound

In a diffusion-regulated interfacial polymerization study, TMC diffusion toward the interface increased with ionic liquid/water ratio, enabling precise control over membrane crosslinking degree and compactness [1]. The optimized PA-TAM7/3-60 min membrane fabricated with TMC achieved CO₂ permeance of 29.8 GPU and CO₂/CH₄ selectivity of 109, a performance combination that exceeds the 2008 Robeson upper bound [1]. Mixed-gas testing (CO₂/CH₄ = 50/50 v/v) showed only 2% reduction in CO₂ permeance and 10% decrease in selectivity when CO₂ partial pressure increased from 30 to 300 PSIG, demonstrating notable plasticization resistance attributed to the highly crosslinked TMC-derived structure.

Gas Separation Membrane Technology CO₂ Capture

TMC-Based Membranes Enable In-Situ Chemical Tuning for Enhanced Desalination Performance

A study on in-situ chemical tuning of TMC-based polyamide membranes demonstrated that incorporating Boc-protected ethylenediamine followed by deprotection yielded a 25% increase in permeate flux (25 L·m⁻²·h⁻¹ vs. 20 L·m⁻²·h⁻¹ for control MPD-TMC membrane) while maintaining high salt rejection of 98 ± 0.5% at 20 bar and 2000 ppm NaCl feed [1]. The MPD-TMC-EDA-Deboc membrane also showed enhanced flux recovery of 95 ± 1% compared to 93 ± 1% for the control membrane, indicating improved antifouling characteristics [1].

Reverse Osmosis Desalination Membrane Modification

TMC as Lower-Cost Commercial Alternative to Specialized Triamine Crosslinkers

In polyimide aerogel fabrication, TMC (designated BTC in this context) has been demonstrated as a lower-cost, commercially available alternative to specialized triamine crosslinkers such as 1,3,5-tris(4-aminophenyl)benzene (TAB), 2,4,6-tris(4-aminophenyl)pyridine (TAPP), or octa(aminophenyl)silsesquioxane (OAPS) [1]. TMC crosslinks amine-capped oligomers through amide bond formation, producing structurally robust aerogels without requiring costly custom-synthesized triamines.

Polyimide Aerogels Crosslinking Cost-Effective Synthesis

TMC-Based RO Membranes Achieve 3× Higher Permeation Flux vs. Commercial Benchmarks

A nanofibrous composite RO membrane fabricated with TMC and MPD via interfacial polymerization on electrospun nanofibrous substrate demonstrated 3 times higher permeation flux while maintaining 99.1% NaCl rejection when compared against commercially available RO membranes in brackish water desalination [1]. This performance improvement was attributed to engineered interfacial water channels integrated within the TMC-derived crosslinked polyamide barrier layer.

Reverse Osmosis Brackish Water Desalination Nanofibrous Composite

Optimal Application Scenarios for 1,3,5-Benzenetricarbonyl Trichloride Based on Quantitative Evidence


High-Flux Nanofiltration and Reverse Osmosis Membrane Fabrication

Based on direct comparative evidence showing TMC-based membranes achieve 20–80% higher permeate flux than IPC and TPC equivalents under identical fabrication conditions [1], TMC is the preferred acyl chloride monomer for desalination and water purification membranes where maximizing throughput per unit membrane area is a primary economic driver. The 3× higher flux demonstrated against commercial RO membranes in nanofibrous composite architectures [2] further supports TMC selection for advanced high-flux membrane development programs.

Gas Separation Membranes Requiring Tunable Crosslinking and High CO₂/CH₄ Selectivity

The diffusion-controlled interfacial polymerization behavior of TMC enables precise tuning of membrane crosslinking degree and compactness [1]. The resulting membranes exceed the Robeson upper bound for CO₂/CH₄ separation (29.8 GPU permeance, 109 selectivity) and exhibit exceptional plasticization resistance under elevated CO₂ partial pressure, making TMC particularly suitable for natural gas sweetening, biogas upgrading, and post-combustion CO₂ capture membrane fabrication where performance stability under mixed-gas conditions is critical [1].

Polyamide Membranes with Modifiable Surface Chemistry via In-Situ Tuning

TMC-based polyamide chemistry is compatible with in-situ Boc-protection/deprotection strategies that increase permeate flux by 25% while maintaining high salt rejection (98 ± 0.5%) and improving flux recovery [1]. This chemical tunability makes TMC the monomer of choice for research and industrial programs seeking to modify membrane surface properties post-polymerization without changing core manufacturing infrastructure.

Cost-Sensitive Specialty Polymer and Aerogel Crosslinking

TMC serves as a lower-cost, commercially available alternative to specialized triamine crosslinkers (TAB, TAPP, OAPS) for fabricating polyimide aerogels via amine-capped oligomer crosslinking [1]. This positions TMC as the economical choice for aerogel manufacturers seeking to reduce raw material costs while maintaining trifunctional crosslinking capability for structural robustness.

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